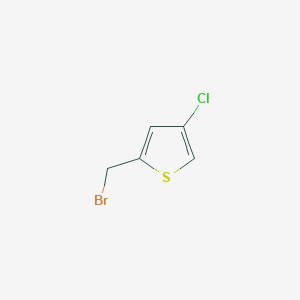

2-(bromomethyl)-4-chlorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-chlorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZULSQNPDJRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400991-44-7 | |

| Record name | 2-(bromomethyl)-4-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-(Bromomethyl)-4-chlorothiophene

Abstract

2-(Bromomethyl)-4-chlorothiophene is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive bromomethyl group and a substituted thiophene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Thiophene derivatives are known to possess a wide range of biological activities, and the functional handles on this specific molecule allow for versatile chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and safety considerations for 2-(bromomethyl)-4-chlorothiophene, intended to support research and development efforts.

Physicochemical Properties

Detailed experimental data for 2-(bromomethyl)-4-chlorothiophene is not extensively documented in publicly available literature. However, its fundamental properties can be calculated or inferred from closely related analogs. The presence of both chlorine and bromine atoms significantly influences its molecular weight, density, and reactivity.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₅H₄BrClS | Calculated |

| Molecular Weight | 211.51 g/mol | Calculated |

| Appearance | Expected to be a colorless to yellow or brown liquid | Inferred from analogs |

| IUPAC Name | 2-(Bromomethyl)-4-chlorothiophene | Standard Nomenclature |

| CAS Number | Not assigned or readily available | Database Search |

| Boiling Point | Data not available. Estimated to be >200 °C at atmospheric pressure. | Inferred |

| Melting Point | Data not available. Likely below room temperature. | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, diethyl ether) and insoluble in water. | Inferred |

Synthesis and Experimental Protocols

The synthesis of 2-(bromomethyl)-4-chlorothiophene is not directly reported in a single procedure. However, a logical and well-established multi-step synthetic pathway can be constructed from known transformations of thiophene derivatives. The most feasible route involves the preparation of an appropriate methylthiophene precursor followed by selective bromination of the methyl group.

Proposed Synthetic Pathway

The synthesis begins with the widely available 2-acetylthiophene, which is first chlorinated to introduce the chloro-substituent at the 4-position. The resulting 2-acetyl-4-chlorothiophene is then reduced to 2-methyl-4-chlorothiophene. The final step is a selective free-radical bromination of the methyl group to yield the target compound.

Caption: Proposed multi-step synthesis of 2-(bromomethyl)-4-chlorothiophene.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetyl-4-chlorothiophene

This procedure is adapted from established methods for the chlorination of 2-acetylthiophene.[1]

-

Reaction Setup: To a solution of 2-acetylthiophene (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform at 0 °C, add a Lewis acid catalyst, typically aluminum trichloride (AlCl₃, 3.0 eq), in portions while maintaining the temperature.

-

Chlorination: After stirring for 30 minutes, a solution of chlorine gas dissolved in carbon tetrachloride (or an alternative chlorinating agent like trichloroisocyanuric acid) is added dropwise.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with an aqueous sodium hydroxide solution, followed by brine, and then dried over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation to yield 2-acetyl-4-chlorothiophene.[1]

Step 2: Reduction of 2-Acetyl-4-chlorothiophene to 2-Methyl-4-chlorothiophene

The Wolff-Kishner reduction is a standard method for converting a ketone to an alkane.

-

Hydrazone Formation: To a solution of 2-acetyl-4-chlorothiophene (1.0 eq) in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate (approx. 4-5 eq). The mixture is heated to ~100-120 °C for 1-2 hours to form the hydrazone intermediate.

-

Reduction: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (approx. 4-5 eq), is added to the mixture.

-

Distillation: The temperature is raised to ~190-210 °C, allowing for the distillation of water and excess hydrazine. The reaction is maintained at this temperature until nitrogen evolution ceases (typically 3-4 hours).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent like diethyl ether or hexane. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated. The resulting crude 2-methyl-4-chlorothiophene can be purified by vacuum distillation.

Step 3: Bromination of 2-Methyl-4-chlorothiophene

This final step utilizes a selective free-radical bromination of the benzylic-like methyl group. The use of N-Bromosuccinimide (NBS) is preferred as it provides a low, steady concentration of bromine, minimizing electrophilic aromatic substitution on the thiophene ring.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a light source (a 100-250W lamp), dissolve 2-methyl-4-chlorothiophene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.05 eq).[4]

-

Reaction: The mixture is heated to reflux while being irradiated with the lamp. The reaction is monitored by observing the consumption of the starting material (via GC or TLC) and the succinimide byproduct floating to the surface.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and the solid succinimide is removed by filtration.

-

Purification: The filtrate is washed with water and brine to remove any remaining impurities. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude 2-(bromomethyl)-4-chlorothiophene. Further purification, if necessary, can be achieved via vacuum distillation, though care must be taken as bromomethyl compounds can be thermally sensitive.

Chemical Reactivity and Applications

2-(Bromomethyl)-4-chlorothiophene is a versatile intermediate for organic synthesis, primarily due to the reactivity of the bromomethyl group.

Core Reactivity

The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the (4-chlorothiophen-2-yl)methyl moiety onto a wide variety of molecules, including amines, alcohols, thiols, and carbanions. This reactivity makes it a key building block in the synthesis of complex molecular architectures.

Caption: General reactivity of 2-(bromomethyl)-4-chlorothiophene with nucleophiles.

Applications in Drug Discovery

The thiophene ring is a well-known bioisostere for the phenyl ring and is a core component of numerous FDA-approved drugs.[5] Its incorporation can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.[6] Chlorothiophene derivatives, in particular, have been investigated for a range of therapeutic applications, including the development of anticancer agents.[7]

2-(Bromomethyl)-4-chlorothiophene serves as a precursor for introducing a specific substituted thiophene scaffold into potential drug candidates. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying its periphery, potentially enhancing potency, selectivity, or drug-like properties.

Safety and Toxicology

| Hazard Class | Description and Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Avoid breathing vapors, mist, or gas. Use only in a well-ventilated area. |

| Corrosivity | Causes severe skin burns and eye damage. It is a lachrymator (tear-producing). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere, as it may be sensitive to moisture and light.[8] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move person into fresh air. In all cases of exposure, seek immediate medical attention.[8] |

Disclaimer: This document is intended for informational purposes for qualified research professionals. The information provided, particularly regarding experimental protocols and safety, is based on established chemical principles and data from analogous compounds. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety guidelines.

References

- 1. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(Bromomethyl)-4-chlorothiophene: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their versatile chemical reactivity and significant biological activities.[1][2] This guide provides a comprehensive technical overview of a specific halogenated thiophene, 2-(bromomethyl)-4-chlorothiophene. This compound serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents, owing to the reactive bromomethyl group and the influence of the chloro substituent on the thiophene ring's electronic properties.[3][4] This document will detail its chemical structure, physicochemical properties, plausible synthetic routes, and safety considerations, and discuss its potential applications in the broader context of drug discovery.

Chemical Structure and Identification

The molecular structure of 2-(bromomethyl)-4-chlorothiophene consists of a central five-membered thiophene ring. A bromomethyl (-CH₂Br) group is attached at the 2-position, and a chloro (-Cl) atom is substituted at the 4-position.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₅H₄BrClS |

| SMILES | C1=C(SC=C1Cl)CBr |

| InChI | InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 |

| InChIKey | CDZULSQNPDJRDJ-UHFFFAOYSA-N |

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value (2-(bromomethyl)-4-chlorothiophene) | Reference Isomer: 2-bromo-4-chlorothiophene |

| Molecular Weight | 211.51 g/mol | 197.48 g/mol [5] |

| Boiling Point | Predicted: ~220-240 °C | 193.1 ± 20.0 °C (Predicted)[5] |

| Melting Point | Not available | Not available |

| Density | Predicted: ~1.7-1.8 g/cm³ | 1.844 ± 0.06 g/cm³ (Predicted)[5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water. | Not specified |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid. | Not specified |

Spectroscopic Data (Predicted)

Detailed experimental spectra for 2-(bromomethyl)-4-chlorothiophene are not widely published. However, expected NMR chemical shifts can be predicted based on established principles of spectroscopy.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 4.6 - 4.8 | Singlet |

| Thiophene H-3 | 7.0 - 7.2 | Doublet |

| Thiophene H-5 | 7.2 - 7.4 | Doublet |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 25 - 35 |

| Thiophene C-4 | 120 - 125 |

| Thiophene C-3 | 125 - 130 |

| Thiophene C-5 | 128 - 133 |

| Thiophene C-2 | 140 - 145 |

Experimental Protocols: A Plausible Synthetic Pathway

Step 1: Synthesis of 2-Acetyl-4-chlorothiophene

This procedure is adapted from a known synthesis of 2-acetyl-4-chlorothiophene.[6][7]

Reaction: Thiophene is first acetylated to form 2-acetylthiophene, which is then chlorinated.

Materials:

-

Thiophene

-

Acetic anhydride

-

A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve thiophene in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the Lewis acid catalyst, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to proceed at low temperature, then warm to room temperature and stir until the formation of 2-acetylthiophene is complete (monitored by TLC).

-

Cool the reaction mixture again and introduce the chlorinating agent.

-

Control the reaction temperature and monitor the formation of 2-acetyl-4-chlorothiophene.

-

Upon completion, quench the reaction with ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-acetyl-4-chlorothiophene.

Synthesis of 2-Acetyl-4-chlorothiophene.

Step 2: Synthesis of 2-(Bromomethyl)-4-chlorothiophene

This proposed step utilizes a free-radical bromination of the methyl group of 2-acetyl-4-chlorothiophene, a common transformation in organic synthesis.

Reaction: The acetyl group of 2-acetyl-4-chlorothiophene is first reduced to a methyl group, which is then subjected to free-radical bromination.

Materials:

-

2-Acetyl-4-chlorothiophene

-

Reducing agent (e.g., Triethylsilane and Trifluoroacetic acid for Wolff-Kishner or Clemmensen reduction)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

-

Reduce the acetyl group of 2-acetyl-4-chlorothiophene to a methyl group to form 2-methyl-4-chlorothiophene using a standard reduction method.

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the resulting 2-methyl-4-chlorothiophene and a catalytic amount of the radical initiator in anhydrous CCl₄.

-

Add N-Bromosuccinimide (NBS) to the mixture.

-

Heat the reaction mixture to reflux to initiate the bromination.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2-(bromomethyl)-4-chlorothiophene.

Proposed Synthesis of 2-(bromomethyl)-4-chlorothiophene.

Safety and Handling

Potential Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Recommended Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Applications in Drug Discovery

Thiophene-containing molecules are considered "privileged structures" in medicinal chemistry due to their ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles.[2][3] They are integral components of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

The title compound, 2-(bromomethyl)-4-chlorothiophene, is a valuable synthetic intermediate for introducing the 4-chlorothiophen-2-ylmethyl moiety into larger molecules. The bromomethyl group is a reactive electrophile that can readily undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the facile construction of diverse molecular scaffolds for screening in drug discovery programs.

The chlorine atom at the 4-position influences the electronic nature of the thiophene ring, which can affect the molecule's interaction with biological targets and its metabolic stability.[10] While no specific biological activities have been reported for 2-(bromomethyl)-4-chlorothiophene itself, its derivatives are of significant interest in the development of new therapeutic agents.

Role in Drug Discovery Workflow.

Conclusion

2-(Bromomethyl)-4-chlorothiophene is a halogenated thiophene with significant potential as a versatile building block in organic synthesis, particularly within the realm of drug discovery. While detailed experimental data for this specific compound is sparse, its structural features and the known reactivity of related compounds provide a solid foundation for its synthetic utility and handling. The information compiled in this guide offers a valuable resource for researchers and scientists interested in utilizing this and similar thiophene derivatives for the development of novel, biologically active molecules. Further research into the specific properties and reactivity of 2-(bromomethyl)-4-chlorothiophene is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes | Semantic Scholar [semanticscholar.org]

- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 4. impactfactor.org [impactfactor.org]

- 5. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 7. 4-BROMO-2-CHLOROTHIOPHENE(32431-93-9) 1H NMR spectrum [chemicalbook.com]

- 8. 2-bromo-4-chloroThiophene CAS#: 32431-92-8 [m.chemicalbook.com]

- 9. Synthesis routes of 2-Acetyl-4-chlorothiophene [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(bromomethyl)-4-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(bromomethyl)-4-chlorothiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a chlorinated thiophene core, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its identifiers, proposed synthetic routes, and key chemical data.

Core Identifiers and Physicochemical Properties

While a specific CAS Number for 2-(bromomethyl)-4-chlorothiophene is not currently registered in major chemical databases, it is uniquely identified by its PubChem Compound ID. The following table summarizes its key identifiers and calculated properties.

| Identifier | Value | Source |

| PubChem CID | 57156624 | PubChem |

| IUPAC Name | 2-(bromomethyl)-4-chlorothiophene | PubChem |

| Molecular Formula | C₅H₄BrClS | PubChem |

| Molecular Weight | 211.51 g/mol | PubChem |

| Canonical SMILES | C1=C(SC=C1Cl)CBr | PubChem |

| InChI | InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | PubChem |

| InChIKey | CDZULSQNPDJRDJ-UHFFFAOYSA-N | PubChem |

Proposed Synthetic Experimental Protocols

Step 1: Chlorination of 2-Acetylthiophene to 2-Acetyl-4-chlorothiophene

This step introduces the chloro-substituent onto the thiophene ring.

Methodology:

-

In a well-ventilated fume hood, dissolve 2-acetylthiophene (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), portion-wise to the stirred solution. The addition of a Lewis acid catalyst like aluminum chloride (AlCl₃) may be required to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyl-4-chlorothiophene.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-Acetyl-4-chlorothiophene to 1-(4-chlorothiophen-2-yl)ethanol

This step reduces the ketone to a secondary alcohol.

Methodology:

-

Dissolve the purified 2-acetyl-4-chlorothiophene (1 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully add water to quench the excess reducing agent.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.

Step 3: Bromination of 1-(4-chlorothiophen-2-yl)ethanol to 2-(bromomethyl)-4-chlorothiophene

This final step converts the alcohol to the target bromomethyl compound.

Methodology:

-

In a fume hood, dissolve the 1-(4-chlorothiophen-2-yl)ethanol (1 equivalent) in a dry, aprotic solvent such as dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) (0.5 equivalents), dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto ice water to quench the reaction.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure 2-(bromomethyl)-4-chlorothiophene.

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic pathway from 2-acetylthiophene to 2-(bromomethyl)-4-chlorothiophene.

Caption: Proposed synthesis of 2-(bromomethyl)-4-chlorothiophene.

Spectroscopic and Analytical Profile of 2-(bromomethyl)-4-chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(bromomethyl)-4-chlorothiophene. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a predictive analysis based on data from structurally analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(bromomethyl)-4-chlorothiophene. These predictions are derived from the analysis of similar compounds, including 2-(bromomethyl)thiophene, 4-chlorothiophene, and other substituted thiophenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons on | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Br | 4.7 - 4.9 | Singlet | - |

| Thiophene H-3 | 7.0 - 7.2 | Doublet | ~1.5 |

| Thiophene H-5 | 7.2 - 7.4 | Doublet | ~1.5 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 25 - 30 |

| Thiophene C-4 | 122 - 125 |

| Thiophene C-3 | 127 - 130 |

| Thiophene C-5 | 130 - 133 |

| Thiophene C-2 | 140 - 145 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=C (thiophene ring) | 1550 - 1400 | Medium-Strong |

| C-Cl | 800 - 600 | Strong |

| C-Br | 600 - 500 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 209/211/213 | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| [M-Br]⁺ | 130/132 | Loss of bromine atom. Isotopic pattern for Cl will be observed. |

| [C₄H₂ClS]⁺ | 117/119 | Thienyl fragment after loss of CH₂Br. Isotopic pattern for Cl. |

| [C₅H₄S]⁺ | 84 | Thiophene fragment. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like 2-(bromomethyl)-4-chlorothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less volatile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The resulting spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for Nuclear Magnetic Resonance (NMR) analysis.

In-Depth Technical Guide to the Safe Handling of 2-(Bromomethyl)-4-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-(bromomethyl)-4-chlorothiophene, a reactive chemical intermediate. The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

While specific experimental data for 2-(bromomethyl)-4-chlorothiophene is limited, the following table summarizes available and predicted data for the compound and its close isomers. This information is critical for understanding its potential hazards.

| Property | Value | Source |

| Chemical Formula | C₅H₄BrClS | [1] |

| Molecular Weight | 211.51 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or crystal | [3] |

| Boiling Point | 193.1 ± 20.0 °C (Predicted) | [4] |

| Density | 1.844 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and acetone. | [5] |

| Odor | Pungent, stench. | [5][6] |

Hazard Identification and GHS Classification

2-(Bromomethyl)-4-chlorothiophene and its isomers are classified as hazardous substances. The following table summarizes the GHS hazard statements. It is crucial to handle this compound with appropriate precautions.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[2][7] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[2][7] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[2][7] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[7] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[8] |

Signal Word: Danger[7]

Toxicological Information

Mechanism of Toxicity

The toxicity of thiophene derivatives is often linked to their metabolism in the liver by cytochrome P450 (CYP450) enzymes.[8][9] Metabolism can lead to the formation of reactive intermediates, such as thiophene-S-oxides and thiophene epoxides.[10] These electrophilic species can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular damage and toxicity.[8][9] The bromomethyl group is a strong alkylating agent, which can further contribute to its toxicity by reacting with biological nucleophiles.

Putative Metabolic Pathway

The metabolism of 2-(bromomethyl)-4-chlorothiophene is likely to proceed through oxidation of the thiophene ring by CYP450 enzymes. This can lead to the formation of a reactive thiophene-S-oxide or a thiophene epoxide, which can then be detoxified by conjugation with glutathione (GSH) or react with cellular macromolecules, leading to toxicity.

Caption: Putative metabolic pathway of 2-(bromomethyl)-4-chlorothiophene.

Experimental Protocols

Personal Protective Equipment (PPE)

When handling 2-(bromomethyl)-4-chlorothiophene, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield are required.[11]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. A double layer of gloves is recommended.[12]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[11] For larger quantities or when there is a risk of splashing, a chemical-resistant apron and boots should be worn.

-

Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with an appropriate organic vapor cartridge should be used.[7]

Safe Handling and Storage

-

Handling:

-

Always work in a well-ventilated chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or mists.[8]

-

Use spark-proof tools and explosion-proof equipment.[13]

-

Ground and bond containers when transferring material.[6]

-

Have an emergency eyewash and safety shower readily available.[14]

-

-

Storage:

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuate and Secure the Area: Immediately evacuate the area and prevent entry.[9]

-

Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear Appropriate PPE: Don the full PPE as described in section 4.1.

-

Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[15] Do not use combustible materials like paper towels.

-

Neutralize (for small spills): For small spills of organic halides, sodium bicarbonate can be applied to the absorbent material.[9]

-

Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[14]

-

Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

-

Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: Workflow for handling a chemical spill of 2-(bromomethyl)-4-chlorothiophene.

Disposal of Waste

All waste containing 2-(bromomethyl)-4-chlorothiophene must be treated as hazardous waste.

-

Quenching Reactive Waste: For small amounts of residual reactive material, a quenching procedure should be followed in a chemical fume hood.[12]

-

Container Disposal: Place all quenched materials and contaminated items into a clearly labeled, sealed container for hazardous waste disposal.[14] Follow all institutional and regulatory guidelines for hazardous waste disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[8]

-

Specific Hazards: Thermal decomposition can produce toxic fumes of carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride.[8][13] Containers may explode if heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

This guide is intended to provide essential safety information. It is not a substitute for proper training and a thorough understanding of the hazards of this chemical. Always consult the most recent Safety Data Sheet (SDS) before handling 2-(bromomethyl)-4-chlorothiophene.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. chemistry.nd.edu [chemistry.nd.edu]

- 3. chembk.com [chembk.com]

- 4. 2-(Chloromethyl)thiophene | 765-50-4 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. mdpi.com [mdpi.com]

- 12. epfl.ch [epfl.ch]

- 13. researchgate.net [researchgate.net]

- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 15. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of Thiophene: A Technical Guide to Novel Derivatives in Cutting-Edge Research

For Immediate Release:

A comprehensive technical guide has been released, detailing promising research avenues for novel thiophene derivatives. This whitepaper offers researchers, scientists, and drug development professionals an in-depth look into the burgeoning applications of these versatile heterocyclic compounds in oncology, organic electronics, and neurodegenerative diseases. The guide provides a wealth of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to accelerate innovation in these critical fields.

Thiophene, a sulfur-containing five-membered aromatic ring, has long been recognized as a "privileged scaffold" in medicinal chemistry and a cornerstone in materials science.[1][2] Its unique electronic properties and amenability to chemical modification make it a versatile building block for designing next-generation therapeutics and high-performance electronic materials.[2][3] This guide synthesizes recent advancements, offering a roadmap for future research and development.

Thiophene Derivatives in the Fight Against Cancer

Novel thiophene derivatives are emerging as potent anticancer agents, exhibiting a range of cytotoxic activities against various cancer cell lines.[4] Researchers are actively exploring their potential as kinase inhibitors, microtubule assembly disruptors, and modulators of key signaling pathways implicated in cancer progression.[4][5][6]

A significant area of investigation involves the targeting of kinase signaling pathways, which are often dysregulated in cancer.[4] Thiophene-based compounds have shown promise as inhibitors of various kinases, thereby interrupting the signaling cascades that drive cell proliferation and survival.[5][7] Another promising strategy involves the disruption of microtubule dynamics, a critical process for cell division. Certain thiophene derivatives have been shown to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis.[5] Furthermore, the Wnt/β-catenin signaling pathway, a crucial regulator of cell fate and proliferation, has been identified as a target for thiophene-based therapeutics in gastrointestinal cancers.[6]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel thiophene derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 8e | Multiple Cell Lines | 0.411 - 2.8 | Not specified | [8] |

| Compound 5 | MCF-7, HepG-2 | Not specified (Higher cytotoxicity than reference) | FLT3 Kinase Inhibitor | [7] |

| Compound 8 | MCF-7, HepG-2 | Not specified (Higher cytotoxicity than reference) | Kinase Inhibitor | [7] |

| Compound 1312 | SGC-7901 | 0.34 | Inhibitor of β-tubulin and Wnt/β-catenin pathway | [6] |

| Compound 480 | HeLa, Hep G2 | 12.61 µg/mL, 33.42 µg/mL | Induces apoptosis | [9] |

Key Signaling Pathway: Wnt/β-catenin Inhibition

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of a novel thiophene derivative. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding, this complex is inactivated, allowing β-catenin to accumulate and activate target genes involved in cell proliferation. Certain thiophene derivatives can interfere with this pathway, leading to the suppression of tumor growth.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(bromomethyl)-4-chlorothiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(bromomethyl)-4-chlorothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Thiophene derivatives are known to possess a wide range of pharmacological properties, making them attractive scaffolds for drug discovery.[1] This document provides a detailed protocol for the synthesis of 2-(bromomethyl)-4-chlorothiophene from 2-methyl-4-chlorothiophene via a free-radical bromination reaction using N-Bromosuccinimide (NBS). The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator, is a standard method for the allylic or benzylic bromination of hydrocarbons.[2] This method is particularly effective for selectively brominating the methyl group on the thiophene ring while avoiding electrophilic substitution on the ring itself.

Reaction Scheme and Mechanism

The synthesis proceeds via a free-radical chain mechanism, which is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Figure 1. Overall reaction for the synthesis of 2-(bromomethyl)-4-chlorothiophene.

The reaction mechanism involves three key stages: initiation, propagation, and termination. The propagation steps constitute a self-sustaining cycle that continues until the reactants are consumed.

Figure 2. Simplified mechanism of the Wohl-Ziegler radical bromination.

Materials and Equipment

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| 2-methyl-4-chlorothiophene | 29421-92-9 | 146.62 | 1.0 | Starting material. |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 - 1.1 | Brominating agent. Should be recrystallized from water if yellow. |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.02 - 0.05 | Radical initiator. |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | - | Solvent. Anhydrous grade. Alternative: Cyclohexane. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For extraction. |

| Saturated NaHCO₃ Solution | - | - | - | For aqueous work-up. |

| Saturated NaCl Solution (Brine) | - | - | - | For aqueous work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent. |

| Silica Gel | - | - | - | For column chromatography. |

Equipment

-

Round-bottom flask (3-neck)

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dropping funnel or powder funnel

-

UV lamp or heat lamp (for initiation)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup

Experimental Protocol

This protocol is based on standard Wohl-Ziegler bromination conditions.[2][3]

Reaction Setup

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried before use.

-

Place the flask under an inert atmosphere of nitrogen or argon.

-

To the flask, add 2-methyl-4-chlorothiophene (1.0 eq.) and anhydrous carbon tetrachloride (to make a ~0.2-0.5 M solution).

-

Add N-Bromosuccinimide (NBS, 1.05 eq.) and the radical initiator AIBN (0.02 eq.) to the solution.

Figure 3. General experimental workflow for the synthesis and purification.

Reaction Execution

-

With vigorous stirring, heat the reaction mixture to reflux (approx. 77°C for CCl₄).

-

Initiate the reaction by shining a UV lamp or a high-intensity incandescent lamp on the flask.

-

A successful initiation is often indicated by the appearance of a reddish-brown color from a low concentration of molecular bromine.[4]

-

Maintain the reaction at reflux for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or GC-MS by observing the consumption of the starting material. The solid NBS, which is denser than CCl₄, will be consumed and replaced by the less dense succinimide byproduct, which will float.

Work-up and Isolation

-

Once the reaction is complete, turn off the heat/light and allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄ or dichloromethane.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude 2-(bromomethyl)-4-chlorothiophene is typically a yellow or brown oil. It can be purified by one of the following methods:

-

Silica Gel Column Chromatography: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.

-

Vacuum Distillation: This method is suitable for larger-scale preparations.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Value / Observation |

| Reactant Scale | 5-10 g |

| Solvent Volume | 50-100 mL |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Reflux (~77 °C for CCl₄) |

| Monitoring | TLC (Hexane/EtOAc 9:1), GC-MS |

| Crude Appearance | Yellow to brown oil |

| Purification Method | Column Chromatography or Vacuum Distillation |

| Expected Yield | 60 - 80% |

| Final Product Appearance | Colorless to pale yellow oil |

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, carcinogenic, and ozone-depleting substance. All operations must be conducted in a certified chemical fume hood. Consider using a safer alternative solvent like cyclohexane or acetonitrile if the reaction chemistry allows.

-

AIBN: AIBN is thermally unstable and can decompose exothermically. Store it refrigerated and avoid heating it directly. It releases toxic nitrogen gas upon decomposition.

-

Halogenated Compounds: The product, 2-(bromomethyl)-4-chlorothiophene, is a halogenated organic compound and should be handled with care as a potential irritant and lachrymator.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(bromomethyl)-4-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 2-(bromomethyl)-4-chlorothiophene with various aryl boronic acids. This reaction is a powerful tool for the synthesis of 2-arylmethyl-4-chlorothiophene derivatives, which are valuable intermediates in the development of novel therapeutic agents. The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[4][5] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[6][7] Thiophene-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities.[1][6] The functionalization of thiophene scaffolds, such as 2-(bromomethyl)-4-chlorothiophene, via Suzuki-Miyaura coupling allows for the introduction of various aryl groups, leading to the generation of libraries of compounds for biological screening.

The target molecule, 2-(bromomethyl)-4-chlorothiophene, possesses two potential reaction sites for cross-coupling: a bromomethyl group and a chloro group. In the context of the Suzuki-Miyaura reaction, the benzylic bromide is significantly more reactive than the aryl chloride in the oxidative addition step with the palladium catalyst.[2] This chemoselectivity allows for the selective coupling at the bromomethyl position, leaving the chloro substituent intact for potential further functionalization.

Experimental Protocol

This protocol is adapted from established procedures for similar substrates, specifically the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene.[1][2]

Materials:

-

2-(bromomethyl)-4-chlorothiophene

-

Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-(bromomethyl)-4-chlorothiophene (1.0 eq), the desired aryl boronic acid (1.1 eq), and potassium phosphate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1 M with respect to the limiting reagent).

-

Reaction: Stir the reaction mixture at 90 °C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table provides expected yields for the Suzuki-Miyaura coupling of 2-(bromomethyl)-4-chlorothiophene with various aryl boronic acids, based on reported yields for a similar substrate, 2-bromo-5-(bromomethyl)thiophene.[1][2] Actual yields may vary depending on the specific reaction conditions and the nature of the aryl boronic acid.

| Entry | Aryl Boronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-(phenylmethyl)-4-chlorothiophene | 65-75 |

| 2 | 4-Methoxyphenylboronic acid | 2-((4-methoxyphenyl)methyl)-4-chlorothiophene | 70-80 |

| 3 | 4-Chlorophenylboronic acid | 2-((4-chlorophenyl)methyl)-4-chlorothiophene | 60-70 |

| 4 | 3,5-Dimethylphenylboronic acid | 2-((3,5-dimethylphenyl)methyl)-4-chlorothiophene | 65-75 |

Diagrams

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Reactions under inert atmosphere require proper training and equipment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2-arylmethyl-4-chlorothiophene derivatives. The protocol outlined in this document, adapted from established procedures for similar substrates, offers a robust starting point for researchers in organic synthesis and drug development. The chemoselective nature of the reaction at the bromomethyl position makes it a valuable tool for the targeted functionalization of substituted thiophenes. The resulting products can serve as key building blocks for the discovery of new biologically active molecules.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 2-(bromomethyl)-4-chlorothiophene. This versatile substrate serves as a key building block in the synthesis of a wide array of substituted thiophene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Introduction

2-(Bromomethyl)-4-chlorothiophene is a reactive electrophile ideally suited for S(_N)2 reactions. The electron-withdrawing nature of the thiophene ring, coupled with the inherent reactivity of a benzylic-type bromide, facilitates the displacement of the bromide ion by a variety of nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, and sulfur functionalities at the 2-position of the 4-chlorothiophene core. These modifications are crucial for tuning the pharmacological and physicochemical properties of the resulting molecules.

General Reaction Scheme

The fundamental transformation involves the attack of a nucleophile on the methylene carbon of 2-(bromomethyl)-4-chlorothiophene, leading to the displacement of the bromide leaving group.

Caption: General nucleophilic substitution on 2-(bromomethyl)-4-chlorothiophene.

Application 1: Synthesis of 2-(Azidomethyl)-4-chlorothiophene

The introduction of an azide group serves as a valuable synthetic handle for further transformations, such as "click" chemistry or reduction to a primary amine.

Experimental Protocol

Materials:

-

2-(Bromomethyl)-4-chlorothiophene

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO(_3))

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask, dissolve 2-(bromomethyl)-4-chlorothiophene (1.0 eq) in anhydrous DMF.

-

Add sodium azide (2.0 eq) to the solution.

-

Heat the reaction mixture to 80°C under microwave irradiation for 20 minutes, or stir at room temperature overnight.[1]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount/Volume | Equivalents | Yield (%) |

| 2-(Bromomethyl)-4-chlorothiophene | 226.5 | (e.g., 1.0 g) | 1.0 | - |

| Sodium Azide | 65.01 | (e.g., 0.57 g) | 2.0 | - |

| 2-(Azidomethyl)-4-chlorothiophene | 189.63 | - | - | 85-95 |

Yields are based on analogous reactions with other alkyl bromides and may vary.

Application 2: Synthesis of (4-Chlorothiophen-2-yl)methyl Ethers

The Williamson ether synthesis provides a reliable method for the preparation of ethers from 2-(bromomethyl)-4-chlorothiophene and various alkoxides.

Experimental Protocol

Materials:

-

2-(Bromomethyl)-4-chlorothiophene

-

Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

-

Corresponding alcohol (e.g., methanol, ethanol) as solvent

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Prepare a solution of the desired sodium alkoxide in its corresponding alcohol (e.g., 1 M sodium ethoxide in ethanol).

-

To a stirred solution of 2-(bromomethyl)-4-chlorothiophene (1.0 eq) in the corresponding alcohol, add the sodium alkoxide solution (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until completion as indicated by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude ether.

-

Purify by column chromatography or distillation if required.

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount/Volume | Equivalents | Yield (%) |

| 2-(Bromomethyl)-4-chlorothiophene | 226.5 | (e.g., 1.0 g) | 1.0 | - |

| Sodium Ethoxide | 68.05 | (e.g., 0.33 g) | 1.1 | - |

| 4-Chloro-2-(ethoxymethyl)thiophene | 190.67 | - | - | ~90 |

Yield is based on a similar reaction with a substituted pyrimidine and may vary.

Application 3: Synthesis of (4-Chlorothiophen-2-yl)methyl Thioethers

Thioethers are readily prepared by the reaction of 2-(bromomethyl)-4-chlorothiophene with a thiol in the presence of a base.

Experimental Protocol

Materials:

-

2-(Bromomethyl)-4-chlorothiophene

-

Thiol (e.g., thiophenol, ethanethiol)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

-

Dichloromethane (CH(_2)Cl(_2))

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

To a solution of the desired thiol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate.

-

Add a solution of 2-(bromomethyl)-4-chlorothiophene (1.0 eq) in the same solvent to the thiolate solution.

-

Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the crude thioether.

-

Purify by column chromatography on silica gel.

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount/Volume | Equivalents | Yield (%) |

| 2-(Bromomethyl)-4-chlorothiophene | 226.5 | (e.g., 1.0 g) | 1.0 | - |

| Thiophenol | 110.18 | (e.g., 0.49 g) | 1.0 | - |

| Sodium Hydroxide | 40.00 | (e.g., 0.20 g) | 1.1 | - |

| 4-Chloro-2-((phenylthio)methyl)thiophene | 256.78 | - | - | >90 |

Yields are typically high for this type of reaction.

Application 4: Synthesis of (4-Chlorothiophen-2-yl)methyl Amines

The reaction of 2-(bromomethyl)-4-chlorothiophene with primary or secondary amines yields the corresponding substituted aminomethylthiophenes.

Experimental Protocol

Materials:

-

2-(Bromomethyl)-4-chlorothiophene

-

Primary or secondary amine (e.g., piperidine, morpholine)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask, dissolve 2-(bromomethyl)-4-chlorothiophene (1.0 eq) in a suitable solvent like acetonitrile.

-

Add the desired amine (2.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography if necessary.

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount/Volume | Equivalents | Yield (%) |

| 2-(Bromomethyl)-4-chlorothiophene | 226.5 | (e.g., 1.0 g) | 1.0 | - |

| Piperidine | 85.15 | (e.g., 0.85 g) | 2.2 | - |

| Potassium Carbonate | 138.21 | (e.g., 1.22 g) | 2.0 | - |

| 1-((4-Chlorothiophen-2-yl)methyl)piperidine | 231.77 | - | - | >85 |

Yields are generally high for the amination of reactive alkyl halides.

Visualization of Reaction Workflows

Workflow for a Typical Nucleophilic Substitution Reaction

Caption: A generalized workflow for nucleophilic substitution and product isolation.

Safety Precautions

-

2-(Bromomethyl)-4-chlorothiophene is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Use with caution and follow appropriate disposal procedures.

-

Many of the solvents and reagents used are flammable and/or corrosive. Handle with care.

References

Application Notes and Protocols for 2-(Bromomethyl)-4-chlorothiophene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chlorothiophene is a versatile bifunctional heterocyclic building block with significant potential in medicinal chemistry. The thiophene ring is a well-established pharmacophore and a common bioisostere for the phenyl ring in drug design, offering modulation of physicochemical properties such as solubility and metabolism.[1][2][3][4] The presence of two distinct reactive sites—a reactive bromomethyl group at the 2-position and a chloro substituent at the 4-position—allows for selective and sequential functionalization. This enables the generation of diverse molecular scaffolds for the synthesis of novel therapeutic agents. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

The bromomethyl group is susceptible to nucleophilic substitution, allowing the introduction of a variety of functional groups containing oxygen, nitrogen, or sulfur. The chloro group, on the other hand, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl and heteroaryl partners.[7][8][9][10] This dual reactivity makes 2-(bromomethyl)-4-chlorothiophene an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Applications

The primary application of 2-(bromomethyl)-4-chlorothiophene in medicinal chemistry is as a scaffold for the synthesis of more complex molecules with potential biological activity. Two main synthetic strategies can be employed:

-

Nucleophilic Substitution at the Bromomethyl Group: The benzylic-like bromide is highly reactive towards a wide range of nucleophiles. This allows for the facile introduction of various side chains that can interact with biological targets.

-

Palladium-Catalyzed Cross-Coupling at the Chloro Group: The chloro substituent can be functionalized using modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties.[9][10] This is a powerful method for building molecular complexity and exploring structure-activity relationships (SAR).

These two reaction types can be performed in a controlled, sequential manner to generate a library of disubstituted thiophene derivatives.

Illustrative Biological Data (Hypothetical)

To illustrate the potential of this scaffold, a hypothetical series of derivatives of 2-(bromomethyl)-4-chlorothiophene was designed and their potential anticancer activity against the MCF-7 human breast cancer cell line is presented in the table below. This data is for illustrative purposes only to demonstrate the potential for SAR studies.

| Compound ID | R Group (at C2-methyl) | Ar Group (at C4) | IC50 (µM) against MCF-7 |

| TH-001 | -N(CH₃)₂ | -Phenyl | 15.2 |

| TH-002 | -Morpholino | -Phenyl | 10.8 |

| TH-003 | -N(CH₃)₂ | -4-Fluorophenyl | 8.5 |

| TH-004 | -Morpholino | -4-Fluorophenyl | 5.1 |

| TH-005 | -N(CH₃)₂ | -Pyridin-3-yl | 12.1 |

| TH-006 | -Morpholino | -Pyridin-3-yl | 7.9 |

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-(aminomethyl)thiophene Derivatives via Suzuki-Miyaura Coupling and Nucleophilic Substitution

This protocol describes a two-step synthesis starting with a Suzuki-Miyaura coupling to introduce an aryl group at the 4-position, followed by a nucleophilic substitution on the bromomethyl group.

Step 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(bromomethyl)-4-(4-fluorophenyl)thiophene

Materials:

-

2-(Bromomethyl)-4-chlorothiophene

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add 2-(bromomethyl)-4-chlorothiophene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Add K₃PO₄ (3.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed toluene and water (10:1 ratio, to make a 0.2 M solution with respect to the thiophene).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution

Reaction: Synthesis of N,N-dimethyl-1-(4-(4-fluorophenyl)thiophen-2-yl)methanamine

Materials:

-

2-(Bromomethyl)-4-(4-fluorophenyl)thiophene (from Step 1)

-

Dimethylamine (2 M solution in THF)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

Procedure:

-

Dissolve 2-(bromomethyl)-4-(4-fluorophenyl)thiophene (1.0 eq) in acetonitrile.

-

Add K₂CO₃ (2.0 eq) and dimethylamine solution (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or crystallization.

Protocol 2: Synthesis of 4-Chloro-2-(phenoxymethyl)thiophene Derivatives via Nucleophilic Substitution

This protocol describes the synthesis of an ether-linked derivative via nucleophilic substitution of the bromide with a phenoxide.

Materials:

-

2-(Bromomethyl)-4-chlorothiophene

-

Phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add phenol (1.1 eq) to anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

-

Add a solution of 2-(bromomethyl)-4-chlorothiophene (1.0 eq) in a small amount of anhydrous DMF dropwise.

-